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This technical guide provides an in-depth overview of Tetrakis(ethylmethylamino)zirconium
(TEMAZr), a critical precursor for research applications, particularly in the development of

advanced materials and semiconductor devices. This document is intended for researchers,

scientists, and drug development professionals, offering a comprehensive look at key suppliers,

material properties, and established experimental protocols.

Introduction to Tetrakis(ethylmethylamino)zirconium
(TEMAZr)
Tetrakis(ethylmethylamino)zirconium, also known as TEMAZr, is a volatile, liquid

organometallic compound widely utilized as a zirconium precursor in thin film deposition

processes such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2]

Its high purity and thermal stability make it an ideal candidate for creating high-quality

zirconium oxide (ZrO₂) and hafnium zirconium oxide (HZO) thin films, which are integral

components in modern electronics.[1]

Prominent Suppliers for Research Applications
For researchers requiring high-purity TEMAZr, several reputable suppliers cater to the scientific

community, offering various grades and quantities suitable for laboratory-scale experiments

and process development.
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Sigma-Aldrich (Merck): A leading global supplier of research chemicals, Sigma-Aldrich

provides TEMAZr with a purity of ≥99.99% on a trace metals basis, ensuring minimal

impurities for sensitive applications.[1][3] They offer the product in various quantities and

packaging, including options for deposition systems.[4][5]

Strem Chemicals (an Ascensus Specialties company): Specializing in high-purity chemicals

for research and development, Strem Chemicals offers TEMAZr with a 99% purity level.[6]

They provide various unit sizes and offer volume discounts for larger quantities.[6] Their

products are also available through distributors such as Fisher Scientific.[7]

Dockweiler Chemicals: A manufacturer of ultra-high purity compounds for the semiconductor

industry, Dockweiler Chemicals supplies TEMAZr with their "EG" purity grade, suitable for

chemical vapor deposition of Zirconium Oxide.[2]

Ereztech: Ereztech manufactures and supplies TEMAZr in both small and bulk volumes, with

a typical purity of 99%+.[8] They offer flexible packaging options, including glass ampules,

bottles, and metal bubblers.[8]

PrimorTrace: This supplier offers TEMAZr with a minimum of 99.99% metals basis purity,

specifically for professional manufacturing and research laboratory use.[9]

Quantitative Data and Material Properties
The following tables summarize the key quantitative data for TEMAZr as provided by suppliers

and found in research literature.

Table 1: Physical and Chemical Properties of TEMAZr
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Property Value Source(s)

Chemical Formula C₁₂H₃₂N₄Zr or Zr(NCH₃C₂H₅)₄ [6][8]

Molecular Weight 323.63 g/mol [4][6][8]

Appearance Colorless to light yellow liquid [1][6][8]

Density 1.049 g/mL at 25 °C [1]

Boiling Point 81 °C at 0.1 mmHg [1][8]

Flash Point 10 °C (50 °F) - closed cup [1][5]

Table 2: Supplier Specifications for TEMAZr

Supplier Purity Available Quantities

Sigma-Aldrich ≥99.99% (trace metals basis) Varies (e.g., 10 g)

Strem Chemicals 99% 1g, 5g, 25g

Dockweiler Chemicals EG Grade Contact for details

Ereztech 99%+ Small and bulk volumes

PrimorTrace min 99.99% (metals basis) 1 gram

Table 3: Atomic Layer Deposition (ALD) Parameters and Growth Rates

Oxidant
Deposition
Temperature (°C)

Growth per Cycle
(GPC)

Reference

O₂ (plasma) 110 0.14 nm/cycle [6]

O₂ (plasma) 250 0.11 nm/cycle [6]

H₂O 200 ~1.1 Å/cycle [3]

O₃ Not specified ~1 Å/cycle [8]
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Experimental Protocols: Atomic Layer Deposition of
ZrO₂
The following is a generalized experimental protocol for the deposition of zirconium oxide

(ZrO₂) thin films using Tetrakis(ethylmethylamino)zirconium (TEMAZr) via Atomic Layer

Deposition (ALD). This protocol is synthesized from methodologies reported in scientific

literature.

Objective: To deposit a uniform, conformal thin film of ZrO₂ on a substrate using TEMAZr and

an oxidant (e.g., H₂O, O₃, or O₂ plasma).

Materials and Equipment:

Atomic Layer Deposition (ALD) reactor

Substrate (e.g., silicon wafer)

Tetrakis(ethylmethylamino)zirconium (TEMAZr) precursor canister

Oxidant source (e.g., deionized water, ozone generator, or oxygen gas for plasma)

Inert purge gas (e.g., Nitrogen or Argon)

Substrate holder and heating system

Vacuum pump

Ellipsometer or other thin film characterization tool

Methodology:

Substrate Preparation:

Clean the substrate to remove any organic and inorganic contaminants. A standard

cleaning procedure for silicon wafers may involve sonication in acetone, isopropanol, and

deionized water, followed by drying with an inert gas.
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A pre-deposition surface treatment, such as an HF dip for silicon, may be performed to

remove the native oxide layer.

ALD System Preparation:

Load the cleaned substrate into the ALD reactor chamber.

Heat the substrate to the desired deposition temperature (typically between 150°C and

250°C).

Heat the TEMAZr precursor canister to a suitable temperature to achieve adequate vapor

pressure.

Ensure all gas lines are purged with an inert gas to remove any residual moisture or

oxygen.

Atomic Layer Deposition Cycle:

Each ALD cycle consists of four sequential steps: a. TEMAZr Pulse: Introduce TEMAZr

vapor into the reactor chamber for a specific duration (e.g., 0.1 to 1.0 seconds). The

precursor will chemisorb onto the substrate surface in a self-limiting reaction. b. Purge 1:

Purge the reactor with an inert gas (e.g., N₂) for a set time (e.g., 5 to 20 seconds) to

remove any unreacted precursor and gaseous byproducts. c. Oxidant Pulse: Introduce the

oxidant (e.g., H₂O vapor, O₃, or O₂ plasma) into the chamber for a specific duration (e.g.,

0.1 to 1.0 seconds). The oxidant reacts with the chemisorbed precursor layer to form a

monolayer of ZrO₂. d. Purge 2: Purge the reactor again with the inert gas to remove any

unreacted oxidant and gaseous byproducts.

Film Growth:

Repeat the ALD cycle (steps 3a-3d) for the desired number of cycles to achieve the target

film thickness. The thickness is linearly proportional to the number of cycles.

Post-Deposition:

After the final cycle, cool down the reactor and substrate under an inert gas flow.

Remove the coated substrate from the reactor.
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Characterize the deposited ZrO₂ film for thickness, uniformity, composition, and

crystallinity using appropriate techniques (e.g., ellipsometry, X-ray diffraction, X-ray

photoelectron spectroscopy).

Visualizations of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental processes described.

General Workflow for ALD of ZrO2 using TEMAZr

Preparation Phase

Deposition Phase

Post-Deposition Phase

Substrate Cleaning
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Unload Sample

Click to download full resolution via product page
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Caption: High-level workflow for ZrO₂ deposition using ALD.

Detailed Steps of a Single ALD Cycle

Start Cycle
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Inert Gas Purge

Self-limiting chemisorption
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Inert Gas Purge
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End Cycle

Remove byproducts

Click to download full resolution via product page

Caption: The four sequential steps of an ALD cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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